2-Bromo-5-chloropyridine
Overview
Description
“2-Bromo-5-chloropyridine” is an important organic intermediate used in various fields such as agrochemicals, pharmaceuticals, and dyestuff . It is also used in the synthesis of novel halopyridinylboronic acids and esters . The compound is a white to light yellow crystal powder .
Synthesis Analysis
The synthesis of “2-Bromo-5-chloropyridine” involves the reaction of 2-amino-4-chloropyridine with bromine . The reaction is carried out in a 48% HBr solution, and the temperature is maintained at 0°C. Sodium nitrite solution is then added over an hour at the same temperature .
Molecular Structure Analysis
The molecular formula of “2-Bromo-5-chloropyridine” is C5H3BrClN . It has a molecular weight of 192.44 g/mol .
Chemical Reactions Analysis
“2-Bromo-5-chloropyridine” can undergo various reactions. For instance, it can react with nucleophiles to generate pyridine derivatives substituted at the second and fourth carbons on the heterocycle . It can also undergo a halogen-exchange reaction using anhydrous potassium fluoride to produce 5-Bromo-2-fluoropyridine .
Physical And Chemical Properties Analysis
“2-Bromo-5-chloropyridine” is a solid at 20°C . It has a melting point of 65-69°C . The compound is soluble in methanol .
Scientific Research Applications
1. Organic Synthesis 2-Bromo-5-chloropyridine is an important organic intermediate used in various fields . It’s used in the synthesis of other organic compounds, contributing to the development of new molecules with potential applications in different areas of science.
2. Agrochemicals This compound is used in the synthesis of agrochemicals . Agrochemicals include pesticides, herbicides, and fertilizers that are used in agriculture to control pests and diseases, promote growth, and improve crop yield.
3. Pharmaceuticals 2-Bromo-5-chloropyridine is also used in the pharmaceutical industry . It can be used to synthesize new drugs or modify existing ones, potentially improving their effectiveness, safety, or stability.
4. Dyestuff Fields This compound is used in the dyestuff industry . It can be used to synthesize dyes and pigments used in textiles, plastics, food, and other industries.
5. Synthesis of Halopyridinylboronic Acids and Esters 2-Bromo-5-chloropyridine is used in the synthesis of novel halopyridinylboronic acids and esters . These compounds are important in organic chemistry as they can be used in various coupling reactions to form carbon-carbon bonds, a key step in the synthesis of many organic compounds.
6. Research and Development This compound is often used in research and development . Scientists use it to explore new reactions, develop new synthetic methods, and create new molecules with potential applications in various fields.
7. Material Science 2-Bromo-5-chloropyridine can be used in the field of material science . It can be used in the synthesis of new materials with potential applications in various industries, such as electronics, energy, and healthcare.
8. Environmental Science This compound can also be used in environmental science . For example, it can be used in studies investigating the environmental fate and transport of halogenated organic compounds.
Safety And Hazards
“2-Bromo-5-chloropyridine” is toxic if swallowed and harmful if inhaled . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Therefore, it is recommended to avoid breathing dust, fume, gas, mist, vapors, or spray, and to wear protective gloves, eye protection, and face protection when handling this compound .
Future Directions
“2-Bromo-5-chloropyridine” is used in the synthesis of novel halopyridinylboronic acids and esters . It is also used as an important organic intermediate in agrochemicals, pharmaceuticals, and dyestuff fields . Therefore, its future directions are likely to be influenced by developments in these fields.
properties
IUPAC Name |
2-bromo-5-chloropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClN/c6-5-2-1-4(7)3-8-5/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZUUVQCSPHPUQA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Cl)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60355740 | |
Record name | 2-Bromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.44 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-chloropyridine | |
CAS RN |
40473-01-6 | |
Record name | 2-Bromo-5-chloropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60355740 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-BROMO-5-CHLOROPYRIDINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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